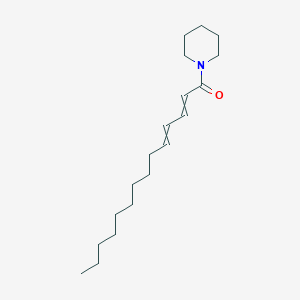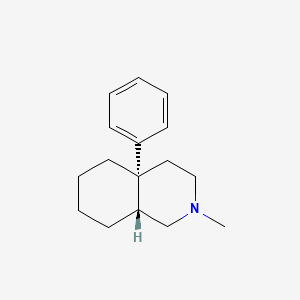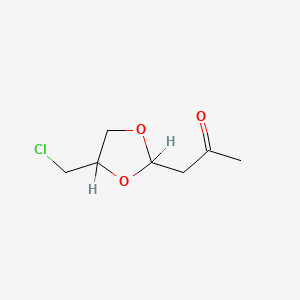
1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone is a chemical compound known for its unique structure and reactivity. It belongs to the class of dioxolanes, which are cyclic acetals derived from carbonyl compounds. This compound is characterized by the presence of a chloromethyl group attached to a dioxolane ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to continuously remove water from the reaction mixture . Other methods involve the use of zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes using efficient catalysts and continuous water removal techniques. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, leading to higher yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using H2/Ni or LiAlH4.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py.
Reduction: H2/Ni, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The dioxolane ring provides stability and resistance to hydrolysis under mild conditions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxanes: These compounds are similar in structure but differ in the size of the ring and the nature of substituents.
1,3-Dioxolanes: Other dioxolanes with different substituents can exhibit varying reactivity and stability.
Uniqueness: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone is unique due to its chloromethyl group, which imparts distinct reactivity compared to other dioxolanes. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
53460-80-3 |
|---|---|
Molekularformel |
C7H11ClO3 |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
1-[4-(chloromethyl)-1,3-dioxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C7H11ClO3/c1-5(9)2-7-10-4-6(3-8)11-7/h6-7H,2-4H2,1H3 |
InChI-Schlüssel |
UTSVYFOQXVPABD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1OCC(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



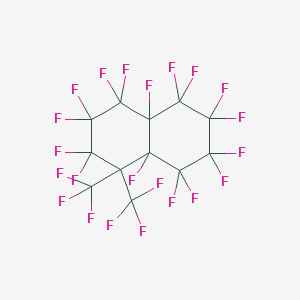
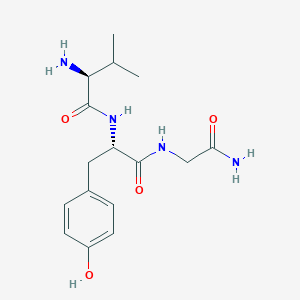
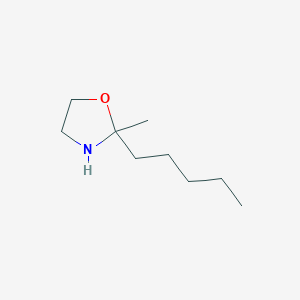

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
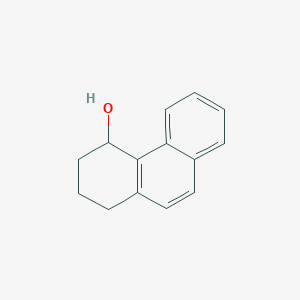
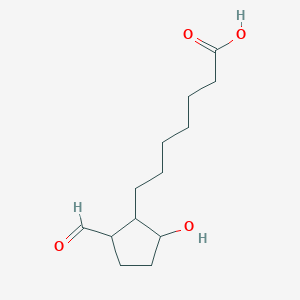
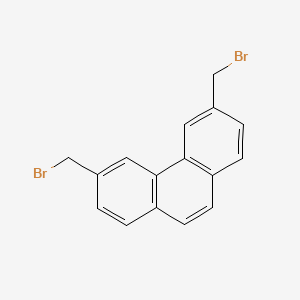
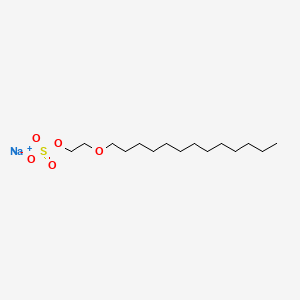
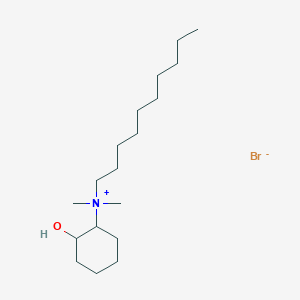
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
